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molecular formula C16H17Cl2NO B5797242 2-[benzyl(3,4-dichlorobenzyl)amino]ethanol

2-[benzyl(3,4-dichlorobenzyl)amino]ethanol

Cat. No. B5797242
M. Wt: 310.2 g/mol
InChI Key: PSJZBSDPJBELDE-UHFFFAOYSA-N
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Patent
US04920124

Procedure details

To a solution of 13 g of 3,4-dichlorobenzyl chloride and 9.15 g of N-benzylethanolamine in 150 ml of dimethylformamide (DMF), 9 g of anhydrous potassium carbonate was added and the mixture was vigorously stirred. After stirring for 24 hours, the reaction mixture was acidified by adding 10% HCl and extracted with isopropyl ether. The aqueous phase was made basic with 10% sodium hydroxide solution and extracted with isopropyl ether. The extract was dried and the solvent was evaporated to produce the object compound (10.8 g, yield 57%).
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
9.15 g
Type
reactant
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
57%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[Cl:10])[CH2:5]Cl.[CH2:11]([NH:18][CH2:19][CH2:20][OH:21])[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.C(=O)([O-])[O-].[K+].[K+].Cl>CN(C)C=O>[CH2:11]([N:18]([CH2:19][CH2:20][OH:21])[CH2:5][C:4]1[CH:7]=[CH:8][C:9]([Cl:10])=[C:2]([Cl:1])[CH:3]=1)[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
13 g
Type
reactant
Smiles
ClC=1C=C(CCl)C=CC1Cl
Name
Quantity
9.15 g
Type
reactant
Smiles
C(C1=CC=CC=C1)NCCO
Name
Quantity
9 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
150 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
the mixture was vigorously stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring for 24 hours
Duration
24 h
EXTRACTION
Type
EXTRACTION
Details
extracted with isopropyl ether
EXTRACTION
Type
EXTRACTION
Details
extracted with isopropyl ether
CUSTOM
Type
CUSTOM
Details
The extract was dried
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N(CC1=CC(=C(C=C1)Cl)Cl)CCO
Measurements
Type Value Analysis
AMOUNT: MASS 10.8 g
YIELD: PERCENTYIELD 57%
YIELD: CALCULATEDPERCENTYIELD 57.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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